molecular formula C11H12N2O B12124497 1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 78661-77-5

1,4-Dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B12124497
CAS No.: 78661-77-5
M. Wt: 188.23 g/mol
InChI Key: IBFCMUCUHVGBTF-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- is a derivative of the benzodiazepine family, known for its significant role in medicinal chemistry. Benzodiazepines are well-known for their applications in treating anxiety, insomnia, and various other neurological disorders. This particular compound is characterized by its unique structural features, including the presence of two methyl groups at the 1 and 4 positions.

Preparation Methods

The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a base such as sodium hydride in a solvent like dimethylformamide. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the benzodiazepine ring, altering its chemical properties.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens like chlorine or bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex benzodiazepine derivatives.

    Biology: This compound is used in studies related to its interaction with biological targets, such as receptors in the central nervous system.

    Medicine: Research focuses on its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is crucial for its anxiolytic and sedative properties.

Comparison with Similar Compounds

Compared to other benzodiazepines, 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- has unique structural features that influence its pharmacological profile. Similar compounds include:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used primarily for its sedative and anxiolytic effects.

    Clonazepam: Noted for its anticonvulsant properties.

The uniqueness of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1,4-dimethyl- lies in its specific substitution pattern, which can affect its binding affinity and efficacy at GABA receptors.

Properties

CAS No.

78661-77-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,4-dimethyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C11H12N2O/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6H,7H2,1-2H3

InChI Key

IBFCMUCUHVGBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C(=O)C1)C

Origin of Product

United States

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